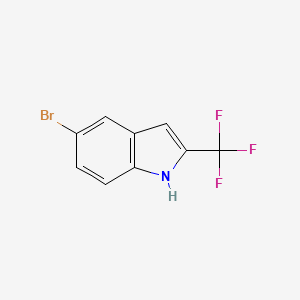

5-Bromo-2-(trifluoromethyl)-1h-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSUYOMFIYYARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837392-60-6 | |

| Record name | 5-bromo-2-(trifluoromethyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-(trifluoromethyl)-1h-indole chemical properties

An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)-1H-indole: Properties, Synthesis, and Applications

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and pharmaceuticals.[1][2] Its unique aromatic and heterocyclic nature allows for diverse functionalization, leading to compounds with a wide array of therapeutic applications. The strategic substitution on the indole ring can profoundly influence a molecule's physicochemical properties and biological activity. This guide focuses on this compound, a halogenated indole derivative that has garnered significant interest as a versatile building block in drug discovery.

The presence of a bromine atom at the 5-position serves as a crucial synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular diversity.[3] Simultaneously, the trifluoromethyl (CF3) group at the 2-position imparts unique and highly desirable properties. The high electronegativity of the CF3 group can enhance metabolic stability by blocking oxidative processes and increase lipophilicity, which often improves cell membrane permeability.[4] This combination of a reactive site for further synthesis and a group that enhances drug-like properties makes this compound a valuable intermediate for developing novel therapeutics targeting a range of conditions, from cancer to neurological disorders.[3][4]

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, reactivity, and applications of this compound, designed for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectral Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

Core Chemical Properties

The key identifying and physical properties of the compound are presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 837392-60-6 | [5][6] |

| Molecular Formula | C₉H₅BrF₃N | [5] |

| Molecular Weight | 264.04 g/mol | [5] |

| Monoisotopic Mass | 262.95575 Da | [7] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [5] |

Predicted Spectral Data

While detailed experimental spectra are not widely published, computational predictions and analysis of similar structures provide insight into the expected spectral characteristics. Mass spectrometry data is crucial for confirming the molecular weight and isotopic pattern characteristic of a monobrominated compound.

| Spectral Data Type | Predicted Values | Source |

| XlogP | 3.2 | [7] |

| Collision Cross Section (CCS) [M+H]⁺ | 150.0 Ų | [7] |

| Collision Cross Section (CCS) [M-H]⁻ | 152.0 Ų | [7] |

| InChI Key | QUSUYOMFIYYARB-UHFFFAOYSA-N | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. The protons at the 4, 6, and 7 positions will exhibit coupling patterns influenced by the bromine and the rest of the ring system.

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon bearing the trifluoromethyl group (C2) will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the bromine (C5) will also be identifiable.

-

¹⁹F NMR: A strong singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for indole formation. A common and effective strategy is a variation of the Fischer indole synthesis or cyclization of an appropriately substituted aniline derivative.

Proposed Synthetic Workflow

A plausible synthetic route starts from 4-bromoaniline. The workflow involves the introduction of the trifluoromethylacetyl group followed by an intramolecular cyclization.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Example Synthesis

This protocol describes a representative synthesis based on established chemical principles for related indole derivatives.

Step 1: Acylation of 4-Bromoaniline

-

Dissolve 4-bromoaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-bromophenyl)-2,2,2-trifluoroacetamide.

Step 2: Cyclization to form the Indole Ring

-

Dissolve the N-(4-bromophenyl)-2,2,2-trifluoroacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as lithium diisopropylamide (LDA) (2.2 eq), to the solution. This step generates a carbanion that initiates the intramolecular cyclization.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water.

-

Extract the product with ethyl acetate. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

-

N-H Acidity and Alkylation: The indole N-H proton is moderately acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce substituents at the 1-position.

-

Electrophilic Substitution: The electron-withdrawing nature of the CF3 group at C2 deactivates the pyrrole ring towards electrophilic attack. Therefore, electrophilic substitution, if it occurs, is likely to be directed to the benzene ring, although the existing bromine at C5 also influences the regioselectivity.

-

Cross-Coupling Reactions: The C5-Bromo substituent is the most versatile site for synthetic modifications. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[3] This allows for the facile introduction of aryl, heteroaryl, alkyl, amine, or alkyne moieties, making it an invaluable tool for library synthesis in drug discovery.

Caption: Key reactivity sites of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not just a chemical curiosity but a strategically designed building block for modern medicinal chemistry. Its utility stems from the combined benefits of its constituent parts.

-

Scaffold for Kinase Inhibitors: The indole core is a "privileged scaffold" frequently found in kinase inhibitors.[1] By using this compound as a starting material, medicinal chemists can synthesize libraries of compounds to screen for activity against key oncogenic kinases like VEGFR-2 and EGFR.[1]

-

Enhanced Pharmacokinetic Properties: The trifluoromethyl group is a bioisostere for other groups but provides distinct advantages. It can improve metabolic stability by blocking potential sites of oxidation, thereby increasing the half-life of a drug candidate.[4] Its lipophilicity can also enhance absorption and distribution within the body.[4]

-

Intermediate for Complex Molecules: As demonstrated by its reactivity, this compound is an ideal starting point for constructing more complex molecules. The bromine at the 5-position allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide variety of substituents through reliable and high-yielding cross-coupling reactions.[3][4] This is critical in the lead optimization phase of drug development.

-

Neurological and Anti-inflammatory Agents: Indole derivatives are widely investigated for their activity against neurological conditions and inflammatory diseases.[3] The unique electronic properties conferred by the CF3 group can influence how a molecule binds to its biological target, potentially leading to higher potency and selectivity.

Safety and Handling

As a laboratory chemical, this compound and its derivatives should be handled with appropriate care. Based on safety data for structurally related bromo- and trifluoromethyl- anilines and indoles, the following precautions are advised.[6][8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[8]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke when using this product.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

-

First Aid:

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of organic synthesis and medicinal chemistry. The strategic placement of a bromine atom and a trifluoromethyl group on the indole scaffold provides a powerful combination of synthetic utility and desirable drug-like properties. Its ability to serve as a platform for generating diverse molecular architectures through reliable cross-coupling chemistry, coupled with the pharmacokinetic benefits of trifluoromethylation, makes it a key resource for researchers aiming to accelerate the discovery and development of novel therapeutics. As the demand for more effective and targeted drugs continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase.

References

-

DC Chemicals. Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]

-

PubChem. 5-Bromoindole. [Link]

-

Pharmaffiliates. 5-Bromo-6-(trifluoromethyl)-1H-indole. [Link]

-

PubChem. 5-Bromo-2,3,3-trimethyl-3H-indole. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

BMRB. Indole at BMRB. [Link]

-

ResearchGate. (2015). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Javed/269a834612458021c2794a085732168923a1005b]([Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

MDPI. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]

-

Chemsrc. CAS#:17826-09-4 | 5-Bromo-2-methyl-1H-indole-3-carbaldehyde. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 1H-Indole, 5-bromo-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. PubChemLite - this compound (C9H5BrF3N) [pubchemlite.lcsb.uni.lu]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)-1H-indole: A Key Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Indoles in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] The strategic functionalization of the indole ring is a key approach in the development of novel therapeutics. Among the various modifications, the introduction of a bromine atom and a trifluoromethyl (CF3) group can profoundly enhance the pharmacological properties of the parent molecule.

This technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethyl)-1H-indole, a halogenated and fluorinated indole derivative of significant interest to researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, and potential synthetic routes. Furthermore, this guide will explore its emerging applications as a valuable building block in the synthesis of complex bioactive molecules, particularly in the context of anticancer and neuroprotective agents.[1]

Molecular Structure and Physicochemical Properties: Unveiling the Impact of Bromine and Trifluoromethyl Substituents

The molecular structure of this compound features an indole nucleus substituted with a bromine atom at the 5-position and a trifluoromethyl group at the 2-position. This unique substitution pattern imparts distinct physicochemical properties that are highly advantageous in drug design.

The highly electronegative trifluoromethyl group significantly influences the electronic properties of the indole ring, enhancing its metabolic stability by blocking oxidative metabolism at the 2-position. Moreover, the CF3 group increases the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability. The bromine atom at the 5-position serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the construction of diverse chemical libraries for drug screening.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrF₃N | [2][3] |

| Molecular Weight | 264.04 g/mol | [2] |

| CAS Number | 837392-60-6 | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Predicted XlogP | 3.2 | [3] |

| InChI | InChI=1S/C9H5BrF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12,13)/h1-4,14H | [2] |

| InChIKey | QUSUYOMFIYYARB-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC2=C(C=C1Br)C=C(N2)C(F)(F)F | [3] |

Synthesis Strategies: A Convergent Approach to a Disubstituted Indole

Proposed Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1H-Indole, 5-bromo-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C9H5BrF3N) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-(trifluoromethyl)-1h-indole CAS number

An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)-1H-indole (CAS: 837392-60-6): A Keystone Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound, identified by CAS number 837392-60-6.[1][2][3][4] This heterocyclic compound has emerged as a strategically important building block for researchers in medicinal chemistry and drug development. Its structure uniquely combines a bromine atom at the 5-position, an ideal handle for synthetic diversification via cross-coupling reactions, with a trifluoromethyl group at the 2-position. The trifluoromethyl moiety is a well-established bioisostere that can significantly enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[5] This guide will explore the compound's physicochemical properties, plausible synthetic routes with mechanistic considerations, characteristic reactivity, predictive spectroscopic analysis, and its potential applications in the design of novel therapeutics, particularly kinase inhibitors.

Physicochemical and Structural Properties

This compound is a solid at room temperature, typically supplied as a high-purity reagent for laboratory use.[1] Its core structure consists of a bicyclic indole nucleus, which is a privileged scaffold found in numerous biologically active molecules.[6][7] The strategic placement of the bromo and trifluoromethyl substituents provides a unique electronic and steric profile, making it a valuable intermediate for constructing complex molecular architectures.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 837392-60-6 | [1][2] |

| Molecular Formula | C₉H₅BrF₃N | [1][8] |

| Molecular Weight | 264.04 g/mol | [1][3] |

| Appearance | Solid | [1][4] |

| Purity | ≥97% (Typical) | [1][4] |

| InChI | InChI=1S/C9H5BrF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12,13)/h1-4,14H | [1][8] |

| InChIKey | QUSUYOMFIYYARB-UHFFFAOYSA-N | [1][8] |

| SMILES | C1=CC2=C(C=C1Br)C=C(N2)C(F)(F)F | [8] |

| Predicted XLogP | 3.2 |[8] |

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly available literature, a plausible and robust pathway can be designed based on established indole synthesis methodologies. The Fischer indole synthesis is a classic and highly effective method for constructing the indole core and is adaptable for this target.[9]

The logical approach involves the acid-catalyzed reaction of (4-bromophenyl)hydrazine with a suitable three-carbon precursor bearing a trifluoromethyl group, such as 1,1,1-trifluoroacetone or its synthetic equivalent.

Proposed Synthetic Pathway: Fischer Indole Synthesis

-

Hydrazone Formation: The first step is the condensation of (4-bromophenyl)hydrazine with 1,1,1-trifluoroacetone. This reaction is typically performed in a protic solvent like ethanol and is often acid-catalyzed to facilitate the nucleophilic attack of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone intermediate.

-

Cyclization and Aromatization: The isolated hydrazone is then subjected to a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[9] Heating promotes a[3][3]-sigmatropic rearrangement (the key step of the Fischer synthesis), followed by the loss of ammonia and subsequent tautomerization to form the stable, aromatic indole ring.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC) to ensure the completion of one step before proceeding to the next.

-

Step 1: Hydrazone Synthesis

-

To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5 mL/mmol), add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

-

Add 1,1,1-trifluoroacetone (1.2 eq) to the mixture.

-

Add a catalytic amount of glacial acetic acid (3-4 drops).

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) for the disappearance of the hydrazine starting material.

-

Once complete, reduce the solvent volume under vacuum. Add water to precipitate the crude hydrazone.

-

Filter the solid, wash with cold water, and dry under vacuum. The crude hydrazone can often be used in the next step without further purification.

-

-

Step 2: Indolization

-

Pre-heat polyphosphoric acid (PPA) (10x weight of hydrazone) to 80-90°C in a round-bottom flask equipped with a mechanical stirrer.

-

Carefully add the crude hydrazone from Step 1 in portions to the hot PPA. The viscosity of the mixture will increase.

-

Increase the temperature to 100-120°C and stir vigorously for 2-3 hours. Monitor the reaction by TLC until the hydrazone is consumed.

-

Cool the reaction mixture to approximately 60°C and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Step 3: Purification

-

The resulting crude solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure this compound.

-

Causality in Experimental Design

-

Acid Catalyst (Indolization): A strong Brønsted or Lewis acid is essential to protonate the hydrazone, which facilitates the key[3][3]-sigmatropic rearrangement and subsequent cyclization. PPA is often chosen as it serves as both the catalyst and the solvent.

-

Temperature Control: The indolization step requires heat to overcome the activation energy of the rearrangement. However, excessive temperatures can lead to decomposition and side-product formation.

-

Purification: Column chromatography is necessary to separate the desired product from potential regioisomers and other impurities formed during the high-temperature cyclization.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Strategic Derivatization

The synthetic value of this molecule lies in the orthogonal reactivity of its key functional groups: the C5-bromo substituent and the N-H proton of the indole ring.

-

Palladium-Catalyzed Cross-Coupling at C5: The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at this position, a common strategy in the late-stage functionalization of drug candidates.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted anilines.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

-

N-H Functionalization: The indole nitrogen is a nucleophile and can be readily alkylated, acylated, or arylated. This position is often modified to modulate solubility, cell permeability, or to block potential metabolic pathways.

-

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) introduces alkyl chains.

-

N-Arylation: Ullmann or Buchwald-Hartwig coupling conditions can be used to attach aryl groups.

-

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides a protecting group or a pharmacophoric element.

-

Caption: Key reactivity pathways for synthetic diversification.

Predictive Spectroscopic Analysis

For a researcher synthesizing this compound, the following spectroscopic signatures would be expected to confirm its identity and purity.

-

¹H NMR: The spectrum in CDCl₃ would show several signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring and the C3-proton of the indole. A broad singlet at a downfield shift (>8.0 ppm) is characteristic of the N-H proton.

-

¹³C NMR: The spectrum would display nine distinct carbon signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The other aromatic carbons would appear in the typical 110-140 ppm range.

-

¹⁹F NMR: This is a crucial technique for confirming the trifluoromethyl group. A sharp singlet would be expected, as there are no adjacent fluorine or hydrogen atoms to cause splitting.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity (~1:1 ratio). This isotopic pattern is the definitive signature of a molecule containing a single bromine atom. Predicted mass spectrometry data is also available.[8]

Applications in Medicinal Chemistry

The indole scaffold is a cornerstone of drug discovery, and its halogenated and trifluoromethylated derivatives are of particular interest.[5][6][7] this compound is an ideal starting material for developing inhibitors of various protein kinases, which are critical targets in oncology.[10]

-

Kinase Inhibitor Scaffolds: Indole derivatives are known to act as "hinge-binding" motifs in ATP-competitive kinase inhibitors. The N-H group can act as a hydrogen bond donor, while the aromatic core makes favorable hydrophobic interactions. Derivatives of 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of EGFR and VEGFR-2, two key kinases in cancer progression.[6][10]

-

Enhancement of Pharmacokinetic Properties: The trifluoromethyl group is known to increase metabolic stability by blocking potential sites of oxidative metabolism.[5] It also increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.

-

Library Synthesis: The combination of the reactive bromine handle and the drug-like CF₃ group makes this compound a powerful platform for generating large libraries of diverse molecules for high-throughput screening against various biological targets.

Caption: Application in the design of a hypothetical kinase inhibitor.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. Information can be extrapolated from safety data sheets of structurally related compounds.[2][11][12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2][12][13]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][12] Avoid all personal contact, including skin and eye contact.[2][11] Do not eat, drink, or smoke in the laboratory.[11]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][13] Remove contaminated clothing.

-

Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, holding eyelids open.[11][13] Seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[11][13]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13] Keep away from heat, sparks, and open flames.

References

-

This compound | 837392-60-6. Xi'an Sujia Pharmaceutical Technology Co., Ltd. [Link]

-

5-Bromo-6-(trifluoromethyl)-1H-indole. Pharmaffiliates. [Link]

-

3-Bromo-5-(trifluoromethyl)aniline - Safety Data Sheet. Thermo Fisher Scientific. [Link]

-

Synthesis of 5-Bromo Indole. Erowid. [Link]

-

This compound. PubChemLite. [Link]

-

Synthesis of 5‐bromo‐indole derivatives. ResearchGate. [Link]

-

5-Bromoindole | C8H6BrN | CID 24905. PubChem. [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

The Power of Trifluoromethyl Indoles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

5-bromo-2-(2,5-dimethylphenyl)-1H-indole. PubChem. [Link]

-

5-Bromoindole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]

-

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. [Link]

Sources

- 1. 1H-Indole, 5-bromo-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound|837392-60-6-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 4. 1H-Indole, 5-bromo-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. PubChemLite - this compound (C9H5BrF3N) [pubchemlite.lcsb.uni.lu]

- 9. benchchem.com [benchchem.com]

- 10. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Physicochemical properties of halogenated indoles

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Indoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Halogenation represents a powerful and frequently employed strategy in drug design to modulate a molecule's physicochemical and pharmacological properties.[3] This guide provides an in-depth analysis of the critical physicochemical properties of halogenated indoles, offering field-proven insights for researchers and drug development professionals. We will explore the causal relationships between specific halogen substitutions and their effects on lipophilicity, electronic character, acidity, intermolecular interactions, and metabolic stability. Furthermore, this document details robust, self-validating experimental protocols for the accurate determination of these parameters, supported by data presentation and workflow visualizations to bridge theory with practical application.

Introduction: The Convergence of the Indole Scaffold and Halogenation in Drug Discovery

The Indole Moiety: A Privileged Scaffold

Indole derivatives are a prominent class of heterocyclic compounds, recognized for their wide-ranging biological activities and therapeutic potential.[1] Their structural versatility and ability to engage in various intermolecular interactions, such as hydrogen bonding, have established them as "privileged scaffolds" in medicinal chemistry.[4] This framework is central to drugs targeting a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1]

Halogenation as a Foundational Medicinal Chemistry Strategy

The introduction of halogen atoms (F, Cl, Br, I) into a drug candidate is a strategic decision to fine-tune its properties. Halogenation can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity.[3][5][6] For instance, fluorine is often used to block metabolic sites or alter pKa, while heavier halogens like bromine and iodine are increasingly utilized for their ability to form strong halogen bonds, a specific type of non-covalent interaction critical for ligand-receptor binding.[3][7] The strategic placement of halogens on the indole ring can therefore dramatically enhance a compound's drug-like properties.

Core Physicochemical Properties of Halogenated Indoles

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

The introduction of a halogen atom generally increases a molecule's lipophilicity.[5][8] This enhancement is primarily due to the replacement of a smaller hydrogen atom with a larger, more polarizable halogen atom, which contributes favorably to van der Waals interactions in the nonpolar octanol phase. The effect typically increases with the size of the halogen: F < Cl < Br < I. This increased lipophilicity can improve passive diffusion across biological membranes, including the blood-brain barrier.[5][8] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the choice and position of the halogen must be carefully optimized.

Electronic Effects: Modulating Reactivity and Target Engagement

Halogens exert a dual electronic influence: they are electronegative and thus electron-withdrawing through the sigma (σ) bond (inductive effect), but they also possess lone pairs of electrons that can be donated to an adjacent π-system (mesomeric or resonance effect).

-

Inductive Effect (-I): All halogens are more electronegative than carbon and pull electron density away from the indole ring. This effect decreases with distance and follows the order F > Cl > Br > I.

-

Mesomeric Effect (+M): The lone pairs on the halogen can be delocalized into the aromatic ring. This effect is strongest for fluorine due to better orbital overlap (2p-2p) and decreases down the group (F > Cl > Br > I).

On an aromatic ring like indole, the inductive effect generally outweighs the mesomeric effect, making halogens net deactivating groups for electrophilic aromatic substitution. However, they are ortho-, para-directing. These electronic perturbations alter the electron density at various positions of the indole ring, influencing its reactivity and, crucially, its ability to interact with biological targets. For example, modifying the electrostatic potential surface of the molecule can enhance or diminish its binding affinity to a protein's active site.

Acidity (pKa): Influence on Ionization and Bioavailability

The indole N-H proton is weakly acidic, with a pKa of approximately 17 in water.[9] This means that under physiological pH, it is almost entirely in its neutral, unionized form. The introduction of electron-withdrawing halogens to the indole ring increases the acidity of the N-H proton (i.e., lowers its pKa). This is due to the stabilization of the resulting conjugate base (the indolide anion) through the halogen's inductive effect. A lower pKa means the compound is more likely to be deprotonated. While still unlikely to be significantly ionized at pH 7.4, this shift can influence hydrogen bonding capabilities and interactions with metabolic enzymes.

Intermolecular Interactions: Hydrogen and Halogen Bonding

The ability of a drug to bind to its target is governed by intermolecular forces. Halogenation impacts these interactions in two key ways:

-

Hydrogen Bonds: The indole N-H group is a hydrogen bond donor. By withdrawing electron density, halogens make this proton more acidic and thus a stronger hydrogen bond donor. The halogen atoms themselves, with their lone pairs, can act as weak hydrogen bond acceptors.[10][11]

-

Halogen Bonds: This is a highly directional, non-covalent interaction between an electron-deficient region on the halogen atom (termed the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone.[7] The strength of the halogen bond increases with the size and polarizability of the halogen (Cl < Br < I), while fluorine rarely participates. This interaction is increasingly recognized and exploited in rational drug design to enhance binding affinity and selectivity.[7]

Metabolic Stability: Enhancing Pharmacokinetic Profiles

The liability of a compound to be broken down by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes in the liver, is known as its metabolic stability.[12] Halogenation is a common strategy to improve metabolic stability.[13][14] By placing a halogen, particularly fluorine, at a position on the indole ring that is susceptible to oxidative metabolism, that metabolic pathway can be blocked. This "metabolic blocking" can lead to a longer plasma half-life, reduced patient-to-patient variability, and an improved pharmacokinetic profile.[12] However, halogenation can also sometimes introduce new metabolic liabilities, such as the formation of reactive metabolites, which must be carefully assessed.[6]

Experimental Methodologies for Characterization

The accurate determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR). The protocols described below are designed to be robust and self-validating.

Protocol: Determination of Lipophilicity (LogP/LogD) by RP-HPLC

The causality behind this experimental choice lies in its efficiency and correlation with the traditional shake-flask method.[15] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) measures the retention time of a compound on a nonpolar stationary phase, which is correlated to its lipophilicity. For ionizable compounds like indoles, it is crucial to determine the distribution coefficient (LogD) at a physiological pH (e.g., 7.4), as the ratio of ionized to neutral species will affect partitioning.

Step-by-Step Methodology:

-

System Preparation:

-

Use a C18 reversed-phase column.

-

Prepare a buffered aqueous mobile phase (e.g., phosphate buffer, pH 7.4) and an organic mobile phase (e.g., methanol or acetonitrile). This is critical because pH control ensures that the ionization state of the analyte is constant, allowing for an accurate LogD measurement.

-

-

Calibration:

-

Prepare a solution containing a series of standard compounds with known LogP values that span a wide range (e.g., from -1 to +5).

-

Run an isocratic elution for each standard, or a gradient elution for the mixture.

-

Record the retention time (t_R) for each standard.

-

Plot the known LogP values of the standards against their measured log k' values, where k' = (t_R - t_0) / t_0 (t_0 is the column dead time). This calibration curve is the self-validating system; a linear plot with a high correlation coefficient (r² > 0.98) validates the method's accuracy.

-

-

Sample Analysis:

-

Dissolve the halogenated indole test compound in a suitable solvent.

-

Inject the sample onto the HPLC system using the same method as for the standards.

-

Measure its retention time (t_R).

-

-

Calculation:

-

Calculate log k' for the test compound.

-

Interpolate the LogP/LogD value from the linear regression equation of the calibration curve.

-

Protocol: Determination of Acidity (pKa) by Spectrophotometric Titration

This method is chosen for compounds possessing a chromophore, like indole, whose UV-Vis absorbance spectrum changes upon ionization. The change in absorbance as a function of pH allows for the precise calculation of the pKa.

Step-by-Step Methodology:

-

Wavelength Selection:

-

Prepare two solutions of the halogenated indole at a constant concentration: one in a highly acidic buffer (e.g., pH 2) where the compound is fully protonated, and one in a highly basic buffer (e.g., pH 12) where it is fully deprotonated.

-

Scan the UV-Vis spectrum for both solutions.

-

Identify the analytical wavelength (λ_max) where the difference in absorbance between the protonated and deprotonated species is maximal. This choice maximizes the signal-to-noise ratio, ensuring a more accurate determination.

-

-

Titration:

-

Prepare a series of buffer solutions spanning a range of pH values around the expected pKa (e.g., from pH 8 to 13 for an indole derivative).

-

Add a constant amount of the halogenated indole stock solution to each buffer.

-

Measure the absorbance of each solution at the chosen analytical wavelength.

-

-

Data Analysis and Calculation:

-

The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A) / (A - A_HIn)] Where:

-

A is the absorbance at a given pH.

-

A_I is the absorbance of the fully deprotonated (ionized) species.

-

A_HIn is the absorbance of the fully protonated (neutral) species.

-

-

Plotting absorbance versus pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve, providing a visual validation of the calculated value.

-

Data Synthesis and Structure-Property Relationships

Tabulated Physicochemical Data of Representative Halogenated Indoles

The following table summarizes experimentally determined or computationally predicted physicochemical properties for common indole derivatives. These values serve as a baseline for understanding the impact of halogenation.

| Compound | Halogen Position | Halogen | LogP | pKa (N-H) |

| Indole | - | - | 2.14 | 16.97 (DMSO) |

| 4-Chloroindole | 4 | Cl | 2.85 | ~16.2 |

| 5-Bromoindole | 5 | Br | 3.05 | ~16.1 |

| 6-Fluoroindole | 6 | F | 2.45 | ~16.4 |

| 7-Iodoindole | 7 | I | 3.50 | ~16.0 |

Note: pKa values are approximate and can vary based on the solvent and measurement technique. LogP values are consensus predictions or experimental values where available.

Visualization of Structure-Property Relationships

The interplay between halogenation and the resulting physicochemical properties can be visualized to guide synthetic efforts.

Caption: Impact of halogenation on key physicochemical properties and drug outcomes.

The following diagram illustrates the generalized workflow for the physicochemical characterization of a novel halogenated indole.

Caption: Experimental workflow for physicochemical profiling of halogenated indoles.

Conclusion and Future Perspectives

Halogenation of the indole scaffold is a validated and powerful strategy in modern drug discovery. A thorough understanding of how different halogens, placed at various positions on the ring, modulate core physicochemical properties is paramount for success. By altering lipophilicity, electronic distribution, acidity, and metabolic stability, medicinal chemists can rationally design molecules with improved ADME profiles and enhanced target affinity. The strategic use of bromine and iodine to form potent halogen bonds is a particularly promising area that continues to yield novel therapeutics. Future efforts will likely focus on developing more precise predictive models for these properties and exploring the biological roles of less common halogenated indoles, further expanding the chemical space for drug development.

References

-

Halogenated Indole Alkaloids from Marine Invertebrates - PMC. (n.d.). PubMed Central. [Link]

-

Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. (2025). Organic Letters. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.). ACS Publications. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

-

Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines. (2025). Organic Letters. [Link]

-

Do Halogen–Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand–Protein Binding?. (2017). ACS Publications. [Link]

-

The effect of halogenation on blood-brain barrier permeability of a novel peptide drug. (n.d.). PubMed. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. (n.d.). ACS Publications. [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). PubMed Central. [Link]

-

Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (2023). MDPI. [Link]

-

Indole. (n.d.). PubChem. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. [Link]

-

Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (n.d.). PubMed Central. [Link]

-

Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. (n.d.). PubMed Central. [Link]

-

Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. (2025). ResearchGate. [Link]

-

Halogen Bonding Organocatalysis Enhanced through Intramolecular Hydrogen Bonds. (n.d.). National Institutes of Health (NIH). [Link]

-

(PDF) Halogenated Indole Alkaloids from Marine Invertebrates. (2011). ResearchGate. [Link]

-

Influence of Lipophilicity on the Accumulation and Distribution of Halogenated Phenols and a Pyridinol as Metabolites of Pesticides in the Rat. (n.d.). DigitalCommons@USU. [Link]

-

Evolved Aliphatic Halogenases Enable Regiocomplementary C−H Functionalization of a Pharmaceutically Relevant Compound. (n.d.). ResearchGate. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PubMed Central. [Link]

-

Halogenated Compounds from Marine Algae. (n.d.). MDPI. [Link]

-

Rapid Method for Estimating Log P for Organic Chemicals. (n.d.). EPA NEPIC. [Link]

-

(PDF) Do Halogen-Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand-Protein Binding?. (2017). ResearchGate. [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

-

Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. (2025). PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. (n.d.). MDPI. [Link]

-

Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. (2023). The Journal of Organic Chemistry. [Link]

-

Pushing the limits of the hydrogen bond enhanced halogen bond—the case of the C–H hydrogen bond. (n.d.). Chemical Science (RSC Publishing). [Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025). MDPI. [Link]

-

Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model. (2024). PubMed. [Link]

-

LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (n.d.). ResearchGate. [Link]

-

Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). Organometallics. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). The Open Medicinal Chemistry Journal. [Link]

-

Indoles in Drug Design and Medicinal Chemistry. (n.d.). ResearchGate. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PubMed Central. [Link]

-

Metabolic Stability. (n.d.). Pharma Focus Asia. [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]

-

indole acidity. (n.d.). Química Organica.org. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). Chair of Analytical Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The effect of halogenation on blood-brain barrier permeability of a novel peptide drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. indole acidity [quimicaorganica.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pharmafocusasia.com [pharmafocusasia.com]

- 13. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources of Bromo-Indole Compounds

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Authored by: Gemini

Abstract

Indole alkaloids constitute a remarkably diverse and large family of natural products, celebrated for their wide-ranging and potent pharmacological activities.[1] Within this class, bromo-indole compounds have emerged as a particularly compelling area of research for drug discovery and development.[1] Predominantly isolated from marine ecosystems, these halogenated metabolites are synthesized by organisms thriving in unique, high-pressure, and saline environments.[1] The incorporation of bromine atoms often amplifies their biological efficacy, leading to a spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This guide provides a comprehensive, in-depth exploration of the natural sources of bromo-indole compounds, detailing their isolation, characterization, and therapeutic potential. It is designed to serve as a critical resource for researchers, scientists, and professionals engaged in the pursuit of novel therapeutic agents from nature's chemical arsenal.

The Bromo-Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a foundational motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[2] Its presence in vital biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin highlights its profound biological significance. The addition of a bromine atom to this scaffold can dramatically alter its physicochemical properties, frequently enhancing its interaction with biological targets and thereby boosting its therapeutic potential.[2][3]

Bromo-indoles represent a significant and promising class of bioactive molecules, primarily due to their multifaceted mechanisms of action. These compounds have been shown to inhibit critical enzymes, disrupt cellular processes vital for pathogen and tumor survival, and modulate key signaling pathways.[1][2] Their discovery has paved the way for the development of new therapeutic strategies against a host of diseases, from cancer and infectious diseases to chronic inflammatory conditions.

The Marine Biosphere: A Prolific Source of Bromo-Indole Diversity

The marine environment is an unparalleled reservoir of chemical novelty, with marine invertebrates being a particularly rich source of halogenated natural products.[4][5] Sponges, tunicates, mollusks, and marine microorganisms have all been identified as significant producers of bromo-indole alkaloids.[1][6] The unique ecological pressures of marine habitats, including competition for space and defense against predation, are thought to drive the evolution of these complex secondary metabolic pathways.[4][5]

Marine Sponges (Phylum Porifera): The Chemical Architects

Marine sponges are arguably the most prolific source of bromo-indole compounds.[1][7] These sessile filter-feeders have developed a sophisticated chemical defense system, producing a vast array of bioactive secondary metabolites.

-

Geodia barretti : This cold-water sponge, found in sub-Arctic waters including those around Iceland, is a notable producer of 6-bromoindole alkaloids.[8][9] An UPLC-qTOF-MS-based dereplication study led to the targeted isolation of several compounds from this species, including barettin, 8,9-dihydrobarettin, and 6-bromoconicamin.[6][8]

-

Rhopaloeides odorabile and Hyrtios sp. : Sponges from the South Pacific, such as Rhopaloeides odorabile and Hyrtios sp., have yielded a variety of indole derivatives, including bromoindoles.[6][10] Notably, the new derivative 5,6-dibromo-l-hypaphorine was isolated from Hyrtios sp.[10]

-

Narrabeena nigra : This tropical Southwestern Pacific sponge is a source of diverse bromotryptamine and bromotyramine derivatives.[11]

-

Topsentia sp. : A deep-water marine sponge from this genus was the source for the isolation of tulongicin A, a novel indole alkaloid with antibacterial properties.[6]

Tunicates (Subphylum Tunicata): A Source of Potent Alkaloids

Tunicates, or sea squirts, are another significant source of marine bromo-indole alkaloids.

-

Pseudodistoma arborescens : Chemical investigation of this marine tunicate led to the isolation of four brominated indole alkaloids, named arborescidines A, B, C, and D.[12]

-

Aplidium cyaneum : Collected in Antarctica, this tunicate has yielded a family of bromoindole derivatives known as aplicyanins A–F.[13][14]

-

Didemnum candidum : This tunicate, found in the Gulf of California, produces 6-bromotryptamine derivatives.[15][16]

Marine Algae and Microorganisms

While invertebrates are the primary source, marine algae and bacteria also contribute to the diversity of known bromo-indoles.

-

Laurencia similis : This marine red alga is known to produce highly brominated indoles.[13][14]

-

Rhodophyllis membranacea : A red alga that produces polyhalogenated indoles, including some containing bromine, chlorine, and iodine.[17]

-

Pseudoalteromonas rubra : A marine bacterium that produces 6-Bromo-N-propionyltryptamine.[1][18]

Mollusks (Phylum Mollusca)

Certain marine mollusks are famous for producing brominated indole precursors to the ancient dye, Tyrian purple.

-

Dicathais orbita : This muricid mollusk produces tyrindoleninone, a cytotoxic precursor to Tyrian purple.[1][19][20]

Table 1: Selected Bromo-Indole Compounds, Their Natural Sources, and Reported Bioactivities

| Compound Name | Natural Source (Organism Type) | Reported Biological Activity | Reference(s) |

| Barettin | Geodia barretti (Sponge) | Anti-inflammatory, Acetylcholinesterase inhibitor | [6][8] |

| 8,9-dihydrobarettin | Geodia barretti (Sponge) | Anti-inflammatory, Antifouling, Antioxidant | [8][21] |

| 6-Bromoconicamin | Geodia barretti (Sponge) | Anti-inflammatory | [1][8] |

| 5,6-dibromo-l-hypaphorine | Hyrtios sp. (Sponge) | Antioxidant, weak Phospholipase A2 inhibitor | [6][10] |

| Arborescidines A-D | Pseudodistoma arborescens (Tunicate) | Cytotoxic (Arborescidine D) | [12] |

| Aplicyanins A-F | Aplidium cyaneum (Tunicate) | Antimitotic, Cytotoxic | [13][14] |

| 6-Bromotryptamine | Narrabeena nigra (Sponge), Didemnum candidum (Tunicate) | Marine natural product | [11][15] |

| Tyrindoleninone | Dicathais orbita (Mollusk) | Cytotoxic, Steroidogenic activity | [19][20] |

| Chartelline A | Chartella papyracea (Bryozoan) | Pentahalogenated alkaloid | [22][23] |

| 6-Bromo-N-propionyltryptamine | Pseudoalteromonas rubra (Bacteria) | 5-HT₂A receptor antagonist | [1][24] |

Biosynthesis of Bromo-Indole Compounds: The Role of Halogenases

The biosynthesis of bromo-indole alkaloids generally originates from the amino acid tryptophan.[25] A key step in this pathway is the electrophilic bromination of the indole ring, a reaction catalyzed by a class of enzymes known as halogenases, particularly vanadium-dependent bromoperoxidases. These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that subsequently substitutes the indole nucleus.

Caption: Generalized biosynthetic pathway of bromo-indole compounds.

Methodologies for Extraction, Isolation, and Purification

The successful isolation of pure bromo-indole compounds from their natural sources is a meticulous, multi-step process that hinges on the careful application of various extraction and chromatographic techniques.[1]

General Workflow

The general workflow begins with the collection and preparation of the biological material, followed by crude extraction, solvent partitioning to separate compounds by polarity, and a series of chromatographic steps to achieve final purification.

Caption: General workflow for isolating bromo-indoles from marine sources.

Detailed Experimental Protocol: Isolation from Marine Sponges

This protocol is a generalized procedure based on established methodologies for the isolation of compounds from marine sponges.[1]

1. Sample Preparation:

-

Immediately freeze the collected marine sponge sample to preserve chemical integrity.

-

Lyophilize (freeze-dry) the frozen sample to remove water.

-

Grind the dried tissue into a fine powder.

2. Crude Extraction:

-

Macerate the powdered sponge material (e.g., 100 g) with a 1:1 mixture of dichloromethane:methanol (CH₂Cl₂:CH₃OH) (e.g., 3 x 500 mL).

-

Perform each extraction at room temperature for 24 hours.

-

Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning (Modified Kupchan Method):

-

Dissolve the crude extract in a CH₂Cl₂:CH₃OH (1:1) solution.

-

Perform liquid-liquid partitioning sequentially against a series of immiscible solvents of increasing polarity, such as hexane, chloroform, and n-butanol.

-

This process yields several fractions (e.g., hexane fraction, chloroform fraction, n-butanol fraction, and a final aqueous fraction), effectively separating compounds based on their polarity.

4. Chromatographic Purification:

-

Size-Exclusion Chromatography: Subject the bioactive fractions to size-exclusion chromatography using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their molecular size.

-

Silica Gel Chromatography: Further fractionate the resulting active fractions using normal-phase silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradients) to isolate the pure bromo-indole compounds.

5. Dereplication:

-

Throughout the fractionation process, utilize techniques like UPLC-qTOF-MS for rapid chemical profiling. This allows for "dereplication," the early identification of known compounds, and helps to prioritize fractions containing potentially novel bromo-indole alkaloids based on their characteristic isotopic patterns (due to the presence of ⁷⁹Br and ⁸¹Br isotopes) and mass spectra.[1]

A Spectrum of Biological Activities and Therapeutic Promise

Bromo-indole compounds exhibit a remarkable breadth of biological activities, making them highly attractive candidates for drug development.

Anticancer Activity

Many bromo-indole derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[2][6] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in oncogenic pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, or the disruption of cellular processes essential for tumor growth.[2] For instance, the sponge-derived bis-indole alkaloid fascaplysin has shown potent antiproliferative activity against numerous cancer cell lines and acts as a specific inhibitor of cyclin-dependent kinase-4.[26]

Anti-inflammatory Activity

Several bromo-indoles have demonstrated potent anti-inflammatory properties.[1][8] For example, compounds isolated from Geodia barretti were shown to reduce the secretion of pro-inflammatory cytokines like IL-12p40 in human dendritic cells.[8] Some bromo-indoles exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of the inflammatory response.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity | Semantic Scholar [semanticscholar.org]

- 9. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactive Indole Derivatives from the South Pacific Marine Sponges Rhopaloeides odorabile and Hyrtios sp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Bromotryptamine - Wikipedia [en.wikipedia.org]

- 12. Brominated indole alkaloids from the marine tunicate Pseudodistoma arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Buy Tyrian purple (EVT-363818) | 19201-53-7 [evitachem.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Explorations on the total synthesis of the unusual marine alkaloid chartelline A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Strategic Asset in Modern Drug Design

An In-depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, transitioning from a niche curiosity to a mainstream tool for optimizing drug candidates.[1] Its unique combination of physicochemical properties—including high electronegativity, significant lipophilicity, and exceptional metabolic stability—provides a powerful lever for medicinal chemists to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2] This guide offers an in-depth exploration of the multifaceted roles of the trifluoromethyl group in drug design. We will dissect the causal mechanisms behind its effects on metabolic stability, membrane permeability, and target binding affinity. Furthermore, this document provides field-proven experimental protocols for evaluating these effects and discusses the synthetic strategies for introducing this critical moiety. Case studies of successful FDA-approved drugs will illustrate the real-world impact of trifluoromethylation, providing a comprehensive resource for researchers, scientists, and drug development professionals.[3]

The Fundamental Physicochemical Properties of the Trifluoromethyl Group

The utility of the CF₃ group in drug design is rooted in its distinct electronic and steric characteristics, which differ significantly from its hydrocarbon analogue, the methyl (CH₃) group.

-

High Electronegativity : The three fluorine atoms impart a powerful electron-withdrawing inductive effect, making the CF₃ group one of the most electronegative substituents in medicinal chemistry.[4] This profoundly influences the electron density of the molecule, which can alter pKa values of nearby functional groups and modulate interactions with biological targets.[2][5]

-

Metabolic Stability : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[6] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4][7]

-

Lipophilicity : The CF₃ group is significantly more lipophilic than a hydrogen atom and is generally considered more lipophilic than a methyl group. It has a Hansch-Fujita lipophilicity parameter (π) of +0.88.[6] This property is crucial for enhancing a drug's ability to cross biological membranes, including the blood-brain barrier.[1][8]

-

Steric Profile : While sterically larger than a hydrogen atom, the CF₃ group has a van der Waals radius that is comparable to a chlorine atom, allowing it to serve as a bioisostere for chlorine.[6] Its size and shape can lead to more favorable hydrophobic and steric interactions within a target's binding pocket.[1]

Strategic Application: Enhancing Metabolic Stability

A primary reason for incorporating a CF₃ group is to block metabolic hotspots on a drug candidate.[7] Labile positions, such as methyl or unsubstituted aromatic carbons, are often susceptible to oxidation by CYP enzymes, leading to rapid clearance and low bioavailability.

Causality: By replacing a metabolically vulnerable C-H bond with a robust C-F bond, or a methyl group with a trifluoromethyl group, chemists can effectively shield the molecule from enzymatic attack.[7] This "metabolic switching" strategy redirects metabolism to other parts of the molecule or slows it down altogether, which can significantly increase the drug's half-life and exposure.[1][4] For example, replacing a metabolically labile methyl group with a CF₃ group can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[7]

Data Presentation: Impact of Trifluoromethylation on Metabolic Stability

The following table summarizes the typical effects observed when a metabolically labile methyl group is replaced by a trifluoromethyl group in a drug candidate.

| Parameter | Molecule with Methyl Group (-CH₃) | Molecule with Trifluoromethyl Group (-CF₃) | Rationale for Change |

| Primary Metabolic Pathway | Oxidation (e.g., hydroxylation) by CYP enzymes. | Blocked at the site of substitution. | The high energy of the C-F bond prevents enzymatic cleavage.[7] |

| Number of Metabolites | Generally higher, with multiple products from oxidation. | Significantly reduced. | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[7] |

| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[7] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking metabolism reduces the liver's intrinsic capacity to clear the drug.[7] |

Strategic Application: Modulating Lipophilicity and Permeability

The lipophilicity of a drug, often quantified as LogP, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The CF₃ group generally increases a molecule's lipid solubility, which can enhance its ability to cross biological membranes.[1] This is particularly advantageous for drugs targeting the central nervous system, where penetration of the blood-brain barrier is required.[8]

Causality: The fluorine atoms in the CF₃ group contribute to its lipophilic character, facilitating the partitioning of the drug from an aqueous environment (like the bloodstream) into a lipid environment (like a cell membrane).[4] However, the effect is context-dependent. While trifluorination of an aromatic system typically increases lipophilicity, indiscriminate fluorination of an aliphatic chain can sometimes decrease it due to strong inductive effects influencing nearby polar groups.[9] This allows for the fine-tuning of LogP values to achieve an optimal balance between membrane permeability and aqueous solubility.[5]

Strategic Application: Enhancing Target Binding and Selectivity

The introduction of a CF₃ group can lead to stronger and more selective interactions with a biological target.[1]

Causality: The enhancement in binding affinity can be attributed to several factors:

-

Electronic Interactions: The strong electron-withdrawing nature of the CF₃ group can alter the electron distribution of an aromatic ring, potentially improving electrostatic or hydrogen bonding interactions with receptor residues.[5]

-

Hydrophobic Interactions: The lipophilic character of the CF₃ group allows it to form favorable hydrophobic interactions within nonpolar pockets of the target protein, displacing water molecules and increasing binding entropy.[1]

-

Conformational Effects: The steric bulk of the CF₃ group can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding.

A notable case study demonstrated that replacing a trifluoromethyl group on a glucocorticoid receptor ligand with a larger benzyl group maintained binding potency but switched the ligand's function from an agonist to an antagonist.[10][11] This highlights the profound impact the CF₃ group can have on the functional outcome of drug-receptor interactions.

The CF₃ Group as a Bioisostere

Bioisosterism, the strategy of substituting one group with another that has similar physical or chemical properties, is a key tactic in drug optimization. The CF₃ group is often used as a bioisostere for other groups, most notably chlorine atoms and aliphatic nitro groups.[6]

A compelling example is the development of positive allosteric modulators for the CB₁ cannabinoid receptor. The initial series of compounds contained an aliphatic nitro group, which is often considered metabolically undesirable or "non-drug-like".[12][13] Researchers successfully replaced this nitro group with a CF₃ group, resulting in compounds with improved potency and significantly better in vitro metabolic stability, demonstrating that the CF₃ group is a viable bioisosteric replacement.[14][15][16]

Experimental Protocols

To empirically validate the effects of trifluoromethylation, standardized in vitro assays are essential.

Protocol 1: In Vitro Microsomal Stability Assay

This assay is a cornerstone for assessing metabolic stability by measuring the rate of drug clearance in the presence of liver microsomes, which are rich in CYP enzymes.

Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a parent compound versus its trifluoromethylated analogue.

Methodology:

-

Preparation of Reagents:

-

Prepare a 1 M potassium phosphate buffer (pH 7.4).

-

Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 1 mg/mL in the phosphate buffer.

-

Prepare stock solutions (10 mM) of the test compounds (parent and CF₃-analogue) and a positive control (e.g., testosterone) in DMSO.

-

Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

In a 96-well plate, pre-warm the microsomal solution and test compounds (at a final concentration of 1 µM) at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t½) / (mg protein/mL).

-

Sources